5-ethoxy-2-ethyl-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
CAS No. |
192326-08-2 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.246 |
IUPAC Name |
6-ethoxy-2-ethyl-1H-benzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-3-11-12-9-6-5-8(14-4-2)7-10(9)13-11/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
FHMRQRALPJXEFE-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1)C=C(C=C2)OCC |
Synonyms |
1H-Benzimidazole,5-ethoxy-2-ethyl-(9CI) |
Origin of Product |
United States |
Synthetic Strategies and Precursor Chemistry for 5 Ethoxy 2 Ethyl 1h Benzo D Imidazole and Analogs
Established Synthetic Pathways to Benzimidazole (B57391) Derivatives
The synthesis of the benzimidazole core is well-established, with several reliable methods developed over the years. These methods typically involve the cyclization of an o-phenylenediamine (B120857) precursor with a one-carbon synthon.
Condensation Reactions of o-Phenylenediamines with Carbonyl Compounds
One of the most direct and widely utilized methods for synthesizing benzimidazoles is the condensation reaction between o-phenylenediamines and various carbonyl compounds, such as aldehydes or carboxylic acids and their derivatives. thieme-connect.comnih.govnih.gov This approach is versatile, allowing for the introduction of a wide range of substituents at the 2-position of the benzimidazole ring. mdpi.com
The reaction with aldehydes, in particular, has been extensively studied. beilstein-journals.org This condensation can be facilitated by a variety of catalysts, including acid catalysts like p-toluenesulfonic acid, hydrochloric acid, or boric acid. nih.govacs.org Modern synthetic protocols have also employed Lewis acids, solid acid catalysts, and various metal catalysts to improve reaction efficiency, yield, and environmental friendliness. nih.govmdpi.com For the synthesis of 5-ethoxy-2-ethyl-1H-benzo[d]imidazole, this would involve the condensation of 4-ethoxy-1,2-phenylenediamine with propionaldehyde or propionic acid.
The reaction conditions are often mild, though some procedures may require elevated temperatures or microwave irradiation to proceed efficiently. mdpi.com The choice of catalyst and solvent system can significantly impact the reaction outcome, with numerous "green" procedures being developed that use environmentally benign solvents or solvent-free conditions. mdpi.combeilstein-journals.org
| Catalyst/System | Aldehyde Substrate | Conditions | Yield | Reference |
| ZnO Nanoparticles | Various Benzaldehydes | Ethanol, 70 °C | High | nih.gov |
| Al₂O₃/CuI/PANI Nanocomposite | Various Aldehydes | Mild Conditions | Excellent | nih.gov |
| p-Toluenesulfonic acid | Various Aldehydes | Grinding, Solvent-free | High | nih.gov |
| MgCl₂·6H₂O | Various Aldehydes | - | High | nih.gov |
| Brønsted acidic ionic liquid | Various Aldehydes | Mild Conditions | High | nih.gov |
| Hypervalent iodine | Various Aldehydes | Mild Conditions | High | organic-chemistry.org |
| Oxone | Various Aldehydes | Wet DMF, Mild Conditions | High | organic-chemistry.org |
Cyclization Methods Employing Carbon Disulfide
Another established pathway involves the reaction of o-phenylenediamine with carbon disulfide. nih.gov This method does not directly yield a 2-alkyl-substituted benzimidazole but is a crucial route for producing 1H-benzo[d]imidazole-2(3H)-thione, also known as 2-mercaptobenzimidazole. The reaction is typically carried out in the presence of a base, such as potassium hydroxide, in a homogeneous solution. researchgate.net The resulting benzimidazole-2-thione is a versatile intermediate that can be further functionalized. For instance, the thiol group can be removed or converted to other functional groups, providing an alternative, albeit more indirect, route to various 2-substituted benzimidazoles.
Multi-step Reaction Sequences for Functionalized Benzimidazoles
The synthesis of complex or highly functionalized benzimidazoles often requires multi-step reaction sequences. These can be designed as one-pot procedures to improve efficiency and reduce waste. researchgate.net An example of such a process is the conversion of 2-nitroamines into benzimidazoles, which combines the reduction of the nitro group and the subsequent cyclization into a single synthetic operation. organic-chemistry.org This method employs reagents like formic acid and iron powder to achieve both the reduction and the ring-closure with a C1 source. organic-chemistry.org
Tandem or domino reactions provide another sophisticated strategy. These sequences involve a series of intramolecular reactions that proceed sequentially to build the heterocyclic ring system. For instance, copper-catalyzed tandem C-H aminations have been developed to construct the benzimidazole core from aniline derivatives and cyclic amines, which act as building blocks for the final structure. rsc.org Such multi-step sequences are particularly valuable for creating complex benzimidazole libraries for medicinal chemistry applications. nih.gov
Synthesis of Ethoxy-Substituted Benzimidazole Intermediates
The synthesis of the target compound, this compound, is critically dependent on the availability of the key precursor, 4-ethoxy-1,2-phenylenediamine (also known as 5-ethoxy-ortho-phenylenediamine). The preparation of this intermediate involves the strategic introduction of both the ethoxy group and the two adjacent amino groups onto the benzene (B151609) ring.
Nitration and Reduction Approaches to 5-ethoxy-ortho-phenylenediamine
A classical and reliable method for synthesizing ortho-phenylenediamines involves the nitration of an aromatic precursor followed by the chemical reduction of the nitro group(s). nih.govrsc.org To obtain 4-ethoxy-1,2-phenylenediamine, a common strategy would begin with an appropriately substituted aniline, such as 4-ethoxyaniline. Electrophilic nitration of this starting material would introduce a nitro group, primarily at the position ortho to the activating amino group, yielding 4-ethoxy-2-nitroaniline.
The subsequent step is the reduction of the nitro group to an amine. This transformation can be accomplished using a variety of reducing agents. sciencemadness.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a very effective and clean method. sciencemadness.orgchemicalbook.com Alternative chemical reducing agents are also widely used, particularly in a laboratory setting.
| Reducing Agent/System | Substrate | Notes | Reference |
| Zinc dust / NaOH | o-Nitroaniline | Effective for reducing nitroanilines. | orgsyn.org |
| Iron powder / Acid (e.g., HCl, Formic Acid) | Nitroanilines | A classic and cost-effective method. | organic-chemistry.orgsciencemadness.org |
| Sodium dithionite (Na₂S₂O₅) | Substituted Nitroanilines | Used in aqueous systems, often for synthesis of benzimidazole precursors. | acs.orgnih.gov |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | 4-methoxy-2-nitroaniline | Clean reduction, high yield. Analogous to ethoxy derivative. | chemicalbook.com |
Upon successful reduction of 4-ethoxy-2-nitroaniline, the desired 4-ethoxy-1,2-phenylenediamine intermediate is obtained, ready for cyclization to form the benzimidazole ring.
Introduction of Ethoxy Group via Alkylation/Acylation of Precursors
The introduction of the ethoxy substituent onto the aromatic ring is another key aspect of the precursor synthesis. This is typically achieved through the alkylation of a precursor containing a hydroxyl group. The Williamson ether synthesis is the most common method for this transformation. This reaction involves the deprotonation of a phenol with a base to form a phenoxide ion, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or diethyl sulfate.
In the context of synthesizing 4-ethoxy-1,2-phenylenediamine, a suitable precursor would be a nitrated aminophenol, for example, 4-amino-3-nitrophenol. Ethylation of the hydroxyl group would yield 4-amino-3-nitroethoxybenzene. Subsequent reduction of the nitro group would then provide the target diamine. While N-alkylation of the benzimidazole ring itself is a common reaction, the introduction of the C5-ethoxy group necessitates alkylation of the benzene ring precursor prior to the formation of the heterocyclic system. researchgate.netmdpi.com
Strategies for Introducing the Ethyl Moiety at Position 2
The introduction of an alkyl group, such as ethyl, at the 2-position of the benzimidazole ring is most commonly achieved through the condensation of a substituted o-phenylenediamine with a reagent that provides the C2 carbon and the attached ethyl group. The primary methods involve reactions with carboxylic acids or aldehydes. nih.govacs.org
One of the most established methods is the Phillips condensation, which involves heating an o-phenylenediamine with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under acidic conditions (e.g., in 4M HCl). nih.govacs.org For the synthesis of the target compound, this would involve the reaction of 4-ethoxy-1,2-phenylenediamine with propanoic acid. The reaction proceeds via the formation of an intermediate N-acyl-o-phenylenediamine, which then undergoes intramolecular cyclization and dehydration to yield the 2-ethylbenzimidazole derivative.
An alternative and widely used strategy is the condensation of the o-phenylenediamine with an aldehyde. acs.orgnih.gov In this approach, 4-ethoxy-1,2-phenylenediamine would be reacted with propionaldehyde. This reaction typically requires an oxidizing agent to facilitate the final aromatization step to form the benzimidazole ring. acs.org A variety of oxidizing systems have been employed, including sodium metabisulfite (Na₂S₂O₅), nitrobenzene, or even exposure to air. nih.govacs.org Green chemistry approaches have also been developed, utilizing catalysts like ZnO nanoparticles to promote the condensation in more environmentally benign solvents like ethanol. nih.gov
The general mechanism for the aldehyde condensation involves the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The resulting dihydrobenzimidazole intermediate is then oxidized to the final aromatic benzimidazole product.
Table 1: Comparison of Methods for Introducing a 2-Ethyl Group
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Phillips Condensation | 4-ethoxy-1,2-phenylenediamine, Propanoic Acid | Reflux in 4M HCl or with Polyphosphoric Acid | High yields, well-established method | Harsh acidic conditions, high temperatures |
| Aldehyde Condensation | 4-ethoxy-1,2-phenylenediamine, Propionaldehyde | Reflux with an oxidizing agent (e.g., Na₂S₂O₅) in ethanol/water | Milder conditions, broad substrate scope | Requires an oxidizing agent, potential side reactions |
| Catalytic Aldehyde Condensation | 4-ethoxy-1,2-phenylenediamine, Propionaldehyde | Stirring with ZnO nanoparticles in ethanol at 70°C | Eco-friendly, recyclable catalyst, shorter reaction times | Catalyst preparation may be required |
Novel Methodologies for Imidazole (B134444) and Benzimidazole Ether Synthesis
The synthesis of ethers within the framework of imidazole and benzimidazole derivatives is of significant interest for modifying the physicochemical properties of these molecules. Recent research has focused on developing novel and efficient methods for forming these crucial C-O bonds.
A novel and efficient pathway to 2-substituted 1H-imidazole derivatives, which can be conceptually extended to benzimidazole systems, has been developed through the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comresearchgate.netresearchgate.netnih.gov This methodology provides an innovative route for forming an ether linkage adjacent to the imidazole ring.
The process begins with 5-amino-1,2,3-triazoles, which are accessible through dipolar azide-nitrile cycloaddition reactions. mdpi.comresearchgate.net When these triazole derivatives are subjected to acidic conditions, they undergo a series of transformations including intramolecular cyclization and triazole ring opening. mdpi.comnih.gov This cascade leads to the in-situ formation of a carbene intermediate. In the presence of an alcohol, this highly reactive carbene can insert into the O-H bond, resulting in the formation of an ether. mdpi.comresearchgate.net This type of transformation represents a unique approach to ether synthesis that circumvents traditional nucleophilic substitution methods. mdpi.com While the published examples focus on the synthesis of functionalized 1H-imidazoles, the underlying principle of carbene insertion offers potential for broader application in heterocyclic ether synthesis.
Table 2: Key Steps in Denitrogenative Ether Synthesis
| Step | Description | Intermediate/Product |
| 1 | Synthesis of Precursor | 5-amino-1,2,3-triazole derivatives are prepared via dipolar azide-nitrile cycloaddition (DCR). mdpi.comresearchgate.net |
| 2 | Acid-Mediated Transformation | The triazole undergoes intramolecular cyclization followed by ring opening under acidic conditions. nih.gov |
| 3 | Carbene Formation | A denitrogenative process occurs, eliminating N₂ and generating a carbene intermediate in situ. mdpi.com |
| 4 | O-H Insertion | The carbene intermediate reacts with an alcohol present in the medium, inserting into the O-H bond to form the final ether product. mdpi.comresearchgate.net |
More conventional methods for synthesizing alkyl and aryl ethers of imidazole and benzimidazole systems typically rely on the nucleophilicity of a hydroxyl group on a side chain or the N-H of the imidazole ring itself, though C-O bond formation at the aromatic core is also a key strategy. For compounds like this compound, the ethoxy group is usually introduced at the precursor stage (i.e., starting with a substituted aniline or phenol) before the benzimidazole ring is formed. However, direct etherification of a corresponding hydroxy-benzimidazole is also a viable strategy.
General procedures for the synthesis of alkyl and aryl ethers often involve the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide, which then reacts with an alkyl or aryl halide. For instance, alcohol derivatives of imidazoles can be dissolved in a polar aprotic solvent like DMF, treated with a base such as sodium hydride (NaH) to generate the alkoxide, and then reacted with an appropriate alkyl or aryl halide to form the desired ether. acs.orgnih.gov
For the formation of aryl ethers, transition-metal-catalyzed cross-coupling reactions are particularly powerful. The Ullmann condensation, a classic copper-catalyzed reaction, can be used to couple an alcohol with an aryl halide. organic-chemistry.org Modern variations of this reaction employ various ligands, such as N,N-dimethylglycine or 3,4,7,8-tetramethyl-1,10-phenanthroline, to improve reaction efficiency and substrate scope under milder conditions. organic-chemistry.org Palladium-catalyzed methods, such as the Buchwald-Hartwig amination protocol adapted for C-O coupling, also provide a general and mild route to aryl ethers from (hetero)aryl halides and alcohols. organic-chemistry.org These methods are characterized by their high functional group tolerance and broad applicability.
Table 3: Summary of General Etherification Methods
| Method | Catalyst/Reagents | Substrates | Key Features |
| Williamson Ether Synthesis | Base (e.g., NaH), Alkyl Halide | Imidazole/Benzimidazole with alcohol functionality | Classic method for alkyl ether formation. acs.orgnih.gov |
| Ullmann Coupling | Copper Catalyst, Ligand (e.g., Me₄Phen), Base | Aryl Halide, Alcohol | Effective for aryl ether synthesis, particularly with aryl iodides and bromides. organic-chemistry.org |
| Palladium-Catalyzed C-O Coupling | Palladium Catalyst, Ligand (e.g., phosphine-based), Base | (Hetero)aryl Halide, Alcohol | Mild conditions, high yields, and excellent functional group tolerance. organic-chemistry.org |
Structure Activity Relationship Sar and Structural Modification Studies for 5 Ethoxy 2 Ethyl 1h Benzo D Imidazole Derivatives
Influence of Substituent Position and Nature on Biological Activity
Structure-activity relationship (SAR) analyses consistently show that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole (B57391) core are critical in modulating the pharmacological profile of the resulting derivatives. nih.gov
The biological activity of benzimidazole derivatives is highly dependent on the chemical groups attached to the core structure. Modifications at key positions can enhance potency, selectivity, and pharmacokinetic properties.
N1-Position: Substitution at the N1 position often influences the compound's physical properties and its interaction with target enzymes. For instance, the introduction of a long N-substituted alkyl chain can increase lipophilicity, which may lead to enhanced cytotoxic activity. nih.gov Conversely, substitutions with nonaromatic or shorter alkyl chains tend to result in reduced activity. nih.gov The N1 position is also a key site for creating fused heterocyclic systems, which can yield potent, non-acidic anti-inflammatory agents. nih.gov
C2-Position: The C2 position is a frequent site for modification to modulate biological effects. The introduction of a methyl group at this position has been linked to antimicrobial properties. humanjournals.com In the context of anti-inflammatory activity, replacing a C2 amino group with a methylene (B1212753) group can lead to a significant reduction in efficacy, highlighting the importance of the guanidine (B92328) fraction for this particular activity. nih.gov For anticancer applications, attaching various substituted phenyl rings to the C2 position allows for fine-tuning of activity based on the electronic properties (electron-donating or withdrawing) of the substituents. nih.gov
C5 and C6-Positions: The benzene (B151609) portion of the benzimidazole ring, specifically at the C5 and C6 positions, offers another avenue for structural variation. The size and physicochemical characteristics of substituents at the 5- (or 6-) position have a profound effect on the potency of benzimidazole carbamates as tubulin polymerization inhibitors. nih.gov The introduction of groups like nitro, amino, or halogens at these positions can confer antimicrobial activity. humanjournals.com Furthermore, incorporating a trifluoromethyl group at the C6 position has been shown to be crucial for the activity of certain anticancer benzimidazole derivatives. nih.gov
The 5-ethoxy group, as seen in the parent compound, plays a significant role in defining the pharmacological characteristics of its derivatives. Studies on related compounds, such as 5-ethoxy-2-mercapto benzimidazole, provide insight into the influence of this specific substituent.
Derivatives of 5-ethoxy-2-mercapto benzimidazole have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. researchgate.netresearchgate.net In anti-inflammatory assays using the egg albumin-induced rat hind paw edema method, these derivatives demonstrated the ability to reduce local edema. researchgate.net This suggests that the 5-ethoxy moiety contributes to a molecular profile conducive to anti-inflammatory action.
In terms of antibacterial properties, new derivatives of 5-ethoxy-2-mercapto benzimidazole have shown notable activity, particularly against Gram-positive bacteria like Staphylococcus aureus. researchgate.net Certain synthesized compounds exhibited maximum antibacterial efficacy at a concentration of 100µg/ml, indicating that the 5-ethoxy group is compatible with, and potentially enhances, the antibacterial pharmacophore. researchgate.net
The substituent at the C2 position is pivotal for the biological activity of benzimidazoles. nih.gov The introduction of an alkyl group, such as the ethyl group in 5-ethoxy-2-ethyl-1H-benzo[d]imidazole, can significantly impact how the molecule interacts with its biological target.
Exploration of Hybrid Structures and Side Chain Derivatization
A prominent strategy in medicinal chemistry involves the creation of hybrid molecules, where two or more pharmacophores are combined into a single entity to enhance activity or target multiple pathways.
Thiazolidinones and related five-membered sulfur-containing heterocycles like thiazole (B1198619) are valuable pharmacophores known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netresearchgate.netnih.gov The hybridization of the benzimidazole scaffold with these moieties has yielded promising results.
Researchers have synthesized and evaluated benzimidazole-thiazolidinone hybrids as potential anticancer agents. researchgate.net These hybrid molecules often exhibit potent cytotoxic activity against cancer cell lines. researchgate.net Similarly, combining benzimidazole and thiazole rings into single molecules has been explored to develop potent inhibitors of enzymes like α-amylase and α-glucosidase for potential antidiabetic applications. nih.gov These hybrid analogs have demonstrated a broad range of inhibitory potentials. nih.gov The rationale behind this approach is that the combined structure may achieve a synergistic effect or interact with multiple targets, leading to enhanced efficacy. researchgate.netnih.gov
Table 1: Biological Activity of Benzimidazole-Thiazole Hybrid Analogs Data extracted from a study on α-amylase and α-glucosidase inhibitors. nih.gov
| Compound | Substitution Pattern | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
|---|---|---|---|
| Analog 3 | ortho-fluoro on ring C, para-nitro on ring B | 1.31 ± 0.05 | 2.71 ± 0.10 |
| Acarbose (Standard) | - | 10.30 ± 0.20 | 9.80 ± 0.20 |
The attachment of phenyl rings and various alkyl chains to the benzimidazole nucleus is a common strategy to explore and optimize biological activity.
The substitution of a phenyl ring at the C2-position is a well-established modification, with the electronic nature of substituents on the phenyl ring itself playing a critical role. researchgate.netnih.gov Attaching electron-withdrawing groups like halogens or nitro groups or electron-donating groups like methoxy (B1213986) can significantly alter the compound's interaction with its biological target. nih.gov In some nematicidal agents, the addition of a 3,5-dinitro benzoyl chloride derivative to the benzimidazole core resulted in good activity. who.int
The length and nature of alkyl chains, particularly at the N1 position, are also crucial. Long N-substituted alkyl chains can increase the lipophilicity and cytotoxic effects of benzimidazole derivatives. nih.gov In contrast, attaching an aliphatic carbon chain via a propiophenone (B1677668) linkage at the nitrogen atom was found to enhance nematicidal activity in another study. who.int This demonstrates that the specific context of the molecule and its target determines the optimal nature of the attached side chain.
Formation of Benzimidazole-Containing Hybrid Scaffolds (e.g., oxadiazole, pyrazole (B372694), triazole, indazole)
The molecular hybridization approach, which involves combining two or more pharmacophores into a single molecular entity, is a well-established strategy in medicinal chemistry. chemicalbook.com This technique is employed to develop novel chemical entities with potentially enhanced or synergistic biological activities. chemicalbook.com For derivatives of this compound, the formation of hybrid scaffolds by fusing or linking other heterocyclic rings—such as oxadiazole, pyrazole, triazole, or indazole—represents a significant area of structural modification. These modifications can alter the molecule's steric, electronic, and physicochemical properties. The synthesis of such hybrids typically involves multi-step reactions where the benzimidazole core is functionalized to allow for the construction of the secondary heterocyclic ring.
Oxadiazole Hybrids
The 1,3,4-oxadiazole (B1194373) ring is a common partner in hybrid molecule design. chemicalbook.com Its integration with a benzimidazole scaffold can be achieved through several synthetic pathways, most commonly involving the cyclization of a key intermediate derived from a benzimidazole precursor.
A prevalent method begins with a benzimidazole derivative containing a carboxylic acid or ester function. This group is converted into a hydrazide (an acylhydrazone). The subsequent cyclization of this hydrazide intermediate with various one-carbon donors leads to the formation of the 1,3,4-oxadiazole ring. For example, treatment of a benzimidazole-2-acetohydrazide with an aromatic aldehyde can yield a Schiff base, which undergoes oxidative cyclization to form the hybrid structure. nih.gov Another pathway involves the reaction of a benzimidazole-bearing hydrazide with carbon disulfide in an alkaline medium, which, after subsequent reactions, yields a thione-substituted oxadiazole. A patent describes the synthesis of an oxadiazole-containing benzimidazole derivative, a precursor for Azilsartan, starting from a cyano-substituted biphenylmethyl benzimidazole ester. This ester is converted to a hydroxyamido-iminomethyl intermediate, which is then cyclized to form a 5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl moiety attached to the benzimidazole structure. researchgate.netwikipedia.org
Table 1: Synthetic Strategies for Benzimidazole-Oxadiazole Hybrids
| Starting Benzimidazole Derivative | Key Reagents | Key Intermediate | Resulting Hybrid Scaffold |
|---|---|---|---|
| Benzimidazole with ester group | Hydrazine (B178648) hydrate (B1144303) | Acylhydrazide | Benzimidazole-Acylhydrazide |
| Benzimidazole-acylhydrazide | Substituted Aldehydes, Oxidizing Agent | Schiff Base (Acylhydrazone) | 2,5-Disubstituted-1,3,4-oxadiazole linked to Benzimidazole |
Pyrazole Hybrids
The synthesis of benzimidazole-pyrazole hybrids typically involves the reaction of a benzimidazole derivative containing a reactive functional group with a precursor that can form the pyrazole ring. A common strategy employs a benzimidazole-2-acetohydrazide as the starting material.
Research shows that reacting ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate with hydrazine hydrate produces the corresponding hydrazide. nih.gov This hydrazide can then be treated with reagents like acetylacetone (B45752) or ethyl acetoacetate (B1235776) to construct the pyrazole ring through condensation and cyclization reactions, yielding a pyrazole moiety linked to the benzimidazole core via a methylene bridge. nih.gov Another approach involves the multi-component reaction of a benzimidazole ester, such as ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, with reagents like ethyl orthoformate and malononitrile, which can lead to more complex fused pyridine (B92270) derivatives rather than simple pyrazole hybrids. nih.gov A different method describes the synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole by reacting o-phenylenediamine (B120857) with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, demonstrating the formation of the benzimidazole ring onto a pre-existing pyrazole aldehyde. nih.gov
Table 2: Synthetic Strategies for Benzimidazole-Pyrazole Hybrids
| Starting Benzimidazole Derivative | Key Reagents | Key Intermediate | Resulting Hybrid Scaffold |
|---|---|---|---|
| Benzimidazole with acetohydrazide group | Acetylacetone (2,4-pentanedione) | Hydrazone | Benzimidazole linked to a dimethyl-pyrazole ring |
| Benzimidazole with acetohydrazide group | Ethyl acetoacetate | Hydrazone | Benzimidazole linked to a methyl-pyrazolone ring |
Triazole Hybrids
The formation of benzimidazole-triazole hybrids is often accomplished using modern synthetic methods, particularly copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry". organic-chemistry.org This reaction provides a highly efficient and regioselective route to 1,2,3-triazole rings.
The general strategy involves preparing a benzimidazole derivative bearing either an azide (B81097) or a terminal alkyne functionality. This precursor is then reacted with a corresponding alkyne or azide partner in the presence of a copper(I) catalyst. For instance, a benzimidazole-2-thiol can be alkylated with propargyl bromide to introduce a terminal alkyne. This alkyne-functionalized benzimidazole is then subjected to a cycloaddition reaction with various organic azides to furnish the desired 1,4-disubstituted-1,2,3-triazole hybrid molecules. organic-chemistry.org These methods are valued for their high yields, mild reaction conditions, and broad functional group tolerance. organic-chemistry.org
Table 3: Synthetic Strategies for Benzimidazole-Triazole Hybrids
| Starting Benzimidazole Derivative | Key Reagents | Key Intermediate | Resulting Hybrid Scaffold |
|---|---|---|---|
| Benzimidazole with terminal alkyne | Organic Azide (R-N₃), Cu(I) catalyst | - | Benzimidazole linked to a 1,4-disubstituted-1,2,3-triazole organic-chemistry.org |
Indazole Hybrids
The synthesis of hybrid molecules containing both benzimidazole and indazole scaffolds is documented in the scientific literature, with analogues being developed as potential anticancer agents. researchgate.net While specific examples starting from this compound are not detailed in the reviewed literature, general synthetic routes to indazoles can be conceptually applied to appropriately functionalized benzimidazole precursors.
Indazole synthesis often involves the cyclization of ortho-substituted phenyl derivatives. chemicalbook.com For example, a common route is the cyclization of a 2-methylaniline (o-toluidine) derivative via diazotization. chemicalbook.com Another method involves the reaction of 2-halobenzonitriles with hydrazine, followed by cyclization. Therefore, to create a benzimidazole-indazole hybrid, one could envision a synthetic strategy starting with a this compound that is further substituted with a group amenable to indazole formation. For instance, a benzimidazole bearing an o-toluidine (B26562) or a 2-cyanophenyl substituent at a suitable position could serve as a key precursor for the subsequent construction of the fused indazole ring system.
Table 4: Conceptual Synthetic Strategies for Benzimidazole-Indazole Hybrids
| Conceptual Benzimidazole Precursor | General Synthetic Method | Required Reagents (General) | Resulting Hybrid Scaffold |
|---|---|---|---|
| Benzimidazole with o-toluidine substituent | Diazotization and cyclization | NaNO₂, Acetic Acid | Benzimidazole-Indazole Hybrid chemicalbook.com |
| Benzimidazole with 2-cyanophenyl substituent | Reaction with hydrazine followed by cyclization | Hydrazine, Acid/Base catalyst | Benzimidazole-3-aminoindazole Hybrid |
Preclinical Pharmacological Spectrum and Molecular Mechanisms of Action of 5 Ethoxy 2 Ethyl 1h Benzo D Imidazole Analogs
Enzyme Target Modulation and Inhibition Kinetics
Benzimidazole (B57391) derivatives exert their biological effects by interacting with a range of enzymes crucial for physiological and pathological processes. Their mechanism of action often involves competitive or non-competitive inhibition, leading to the modulation of cellular pathways implicated in cancer, metabolic disorders, and infectious diseases. The structural flexibility of the benzimidazole core allows for substitutions that can enhance potency and selectivity for specific enzyme targets.
Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia, a critical strategy in managing type 2 diabetes mellitus. nih.govnih.gov Benzimidazole derivatives have emerged as potent inhibitors of α-glucosidase.
Studies on novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have demonstrated their significant inhibitory activity against α-glucosidase, with many compounds showing substantially greater potency than the standard drug, acarbose. For instance, a synthesized series of these compounds exhibited IC₅₀ values ranging from the low micromolar to nanomolar scale. Molecular docking studies suggest that these compounds bind effectively within the active site of the enzyme.
One of the most potent compounds identified in a study, 3-ethoxy-4-(((2-mercapto-1H-benzo[d]imidazol-5-yl)imino)methyl)phenol , displayed an IC₅₀ value of 8.62 ± 0.19 μM. The binding interactions within the enzyme's active pocket are crucial for this inhibitory effect.
Interactive Data Table: α-Glucosidase Inhibition by Benzimidazole Analogs
| Compound | IC₅₀ (μM) |
|---|---|
| 7a | 11.84 ± 0.26 |
| 7c | 9.84 ± 0.08 |
| 7d | 5.34 ± 0.16 |
| 7f | 6.46 ± 0.30 |
| 7g | 8.62 ± 0.19 |
| 7i | 0.64 ± 0.05 |
Data sourced from a study on 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols.
Human topoisomerases are vital enzymes that manage the topological states of DNA, playing a critical role in replication, transcription, and chromosome segregation. nih.gov Topoisomerase I (Topo I) relieves torsional stress by creating transient single-strand breaks in the DNA backbone. nih.gov Due to their essential role in cell proliferation, topoisomerases are a key target for anticancer drugs. nih.gov
Benzimidazole derivatives, particularly bis-benzimidazoles, can function as Topo I inhibitors. nih.gov Their mechanism often involves acting as "poisons," which stabilize the covalent intermediate complex formed between the enzyme and DNA. nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks, which can trigger apoptosis and cell death. nih.gov The flexible nature of the bis-benzimidazole structure facilitates high-affinity binding to the minor groove of DNA, which alters the DNA conformation and inhibits the formation of the cleavable complex. nih.gov
Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex, which regulates the transcription of a wide array of genes, including those involved in cell growth and proliferation pathways. nih.gov The CDK8 module can associate with enhancers and promoters, influencing the activity of RNA polymerase II. nih.gov Overexpression or aberrant activity of CDK8 has been linked to various cancers, making it an attractive therapeutic target.
Structure-based drug design has led to the development of potent CDK8 inhibitors. While not direct benzimidazole derivatives, related heterocyclic scaffolds like 4,5-dihydroimidazolo[3',4':3,4]benzo[1,2-d]isothiazole have provided a blueprint for designing inhibitors. nih.gov These compounds are designed to interact with key residues in the kinase hinge region of CDK8. nih.gov For example, a carboxamide group can form crucial hydrogen bonds with the backbone of Ala100 in the hinge region, securing the inhibitor in the ATP-binding pocket. nih.gov A 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole derivative, compound 29a , demonstrated potent dual inhibitory activity against CDK8 and its paralog CDK19, with IC₅₀ values of 0.76 nM and 1.7 nM, respectively. nih.gov Further optimization led to compound 52h , with even greater potency (CDK8 IC₅₀: 0.46 nM). nih.gov These findings highlight the potential for benzimidazole-related structures to be developed as selective CDK8 inhibitors for cancer therapy.
Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the final and rate-limiting step in estrogen biosynthesis, converting androgens to estrogens. nih.govnih.gov In hormone-dependent breast cancers, aromatase is often overexpressed, fueling tumor growth. nih.gov Consequently, aromatase inhibitors are a cornerstone of treatment for estrogen receptor-positive breast cancer. mdpi.com
Benzimidazole derivatives have been identified as a promising class of nonsteroidal aromatase inhibitors. nih.govmdpi.com The mechanism of inhibition typically involves the coordination of a heterocyclic nitrogen atom from the imidazole (B134444) or triazole ring with the heme iron atom at the active site of the aromatase enzyme. mdpi.com This interaction blocks the enzyme's ability to bind its natural substrate.
A series of synthesized benzimidazole-triazolothiadiazine derivatives showed potent aromatase inhibitory activity. nih.gov One of the most active compounds, compound 5e , which includes a 4-cyanophenyl substituent, exhibited an IC₅₀ of 0.032 µM, comparable to the clinical inhibitor letrozole (B1683767) (IC₅₀ = 0.024 µM). nih.govnih.gov Another study on 1,3,4-oxadiazole-benzimidazole derivatives found that compounds 5b (with a 4-chlorobenzyl group) and 5c (with a 4-fluorobenzyl group) were effective aromatase inhibitors with IC₅₀ values of 1.475 ± 0.062 μM and 2.512 ± 0.124 μM, respectively. acs.org
Interactive Data Table: Aromatase Inhibition by Benzimidazole Analogs
| Compound | IC₅₀ (μM) |
|---|---|
| Compound 5b | 1.475 ± 0.062 |
| Compound 5c | 2.512 ± 0.124 |
| Compound 5e | 0.032 ± 0.042 |
Data sourced from studies on benzimidazole-triazolothiadiazine and 1,3,4-oxadiazole-benzimidazole derivatives. nih.govacs.org
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and certain isoforms, particularly the tumor-associated hCA IX and XII, are overexpressed in hypoxic tumors and contribute to tumor acidification and progression. nih.govunifi.it This makes them validated targets for anticancer drug development.
Benzimidazole derivatives, especially those bearing a sulfonamide group, have been extensively investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govunifi.itnih.gov These compounds have demonstrated potent and selective inhibition of the tumor-associated isoforms hCA IX and XII over the cytosolic, off-target isoforms hCA I and II. unifi.it A study of 2-arylbenzimidazole sulfonamides revealed Kᵢ values in the low nanomolar range for hCA IX and XII. unifi.itCompound 4c from this series was identified as a highly potent and selective inhibitor with a Kᵢ of 6.6 nM for hCA IX and 9.9 nM for hCA XII. unifi.it Other derivatives incorporating hydroxamic acid or carboxylic acid functionalities also showed high selectivity, albeit with slightly lower potency. unifi.it
Interactive Data Table: Inhibition Constants (Kᵢ, nM) of Benzimidazole Sulfonamide (4c) against hCA Isoforms
| Isoform | Kᵢ (nM) |
|---|---|
| hCA I | >10000 |
| hCA II | 166.2 |
| hCA IX | 6.6 |
Data sourced from a study on 2-arylbenzimidazole derivatives. unifi.it
Bacterial DNA gyrase (a type II topoisomerase) is an essential enzyme that introduces negative supercoils into DNA, a process necessary for bacterial DNA replication and transcription. nih.govcrsubscription.com Unlike mammalian cells, which lack DNA gyrase, this enzyme is a well-validated and attractive target for antibacterial agents. nih.govgoogle.com
Benzimidazole derivatives have been developed as a novel class of bacterial gyrase inhibitors that act by targeting the ATP-binding site of the GyrB subunit. nih.govnih.gov This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit. google.com By inhibiting ATP hydrolysis, these compounds block the energy-dependent DNA supercoiling activity of the enzyme. nih.gov
Structure-guided design has led to the discovery of benzimidazole ureas as dual-targeting inhibitors of both DNA gyrase and the related enzyme topoisomerase IV. nih.gov Molecular modeling of a benzimidazole derivative, compound 5 , showed that the N-1 hydrogen of the benzimidazole ring forms a critical hydrogen bond with the carboxylate of an aspartate residue (Asp89 in M. tuberculosis GyrA), which is crucial for its inhibitory activity. nih.gov These compounds have demonstrated potent activity against a broad spectrum of bacterial pathogens. nih.govmdpi.com
In Vitro Antiproliferative and Cytotoxic Activities against Cancer Cell Lines
Analogs of 5-ethoxy-2-ethyl-1H-benzo[d]imidazole belong to a broader class of benzimidazole derivatives that have garnered substantial interest for their antiproliferative and cytotoxic effects against various human cancer cell lines. nih.gov The versatility of the benzimidazole core allows for chemical modifications that can tune its biological activity, leading to the development of potent anti-cancer agents that operate through diverse mechanisms of action. nih.gov Research has demonstrated that these compounds can effectively inhibit the growth of cancer cells, including those of the pancreas, lung, and breast, often with inhibitory concentrations in the low micromolar range. nih.govnih.govnih.gov
Induction of Cell Cycle Arrest and Apoptotic Pathways
A key mechanism through which benzimidazole analogs exert their anticancer effects is the disruption of the cell cycle and the induction of apoptosis, or programmed cell death.
Certain novel benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to be highly effective in this regard. nih.gov For instance, compounds 10 and 13 from one study demonstrated potent cytotoxicity against human breast cancer (MDA-MB-231), ovarian cancer (SKOV3), and lung cancer (A549) cell lines, with their activity being comparable to the established chemotherapeutic drug doxorubicin. nih.gov Mechanistic investigations revealed that these compounds effectively halt cell cycle progression and trigger apoptosis in these cancer cells. nih.gov
Similarly, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids were evaluated for their anticancer properties. nih.gov The lead compound from this series, 6i , was found to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. nih.gov This was achieved through the modulation of key regulatory proteins involved in apoptosis; the compound led to an increase in the expression of the pro-apoptotic proteins Caspase-3 and Bax, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected Benzimidazole Analogs against Various Cancer Cell Lines
| Compound | MDA-MB-231 | SKOV3 | A549 | HepG2 | Reference |
|---|---|---|---|---|---|
| Compound 10 | 0.41±0.04 | 0.69±0.06 | 0.88±0.07 | - | nih.gov |
| Compound 13 | 0.55±0.05 | 0.81±0.07 | 1.05±0.09 | - | nih.gov |
| Compound 6i | - | - | - | 7.82±0.51 | nih.gov |
| Doxorubicin | 0.45±0.04 | 0.73±0.06 | 0.91±0.08 | - | nih.gov |
DNA Minor Groove Binding and Intercalation Mechanisms
Targeting the DNA of cancer cells is a well-established chemotherapeutic strategy. nih.gov Small molecules can interact with DNA through non-covalent means, such as binding within the minor groove or intercalating between base pairs. nih.govesr.ie These interactions can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov
The process often begins with the molecule binding to the DNA minor groove, a region that is typically narrow and rich in A-T base pairs. nih.govesr.ie This binding is entropically favorable as it displaces a structured "spine of hydration" within the groove. esr.ie For some flat, aromatic molecules, this initial groove binding can be a precursor to a more disruptive intercalation mode, where the molecule inserts itself between the planar DNA base pairs. rsc.org This intercalation causes a significant distortion of the DNA helix, interfering with the function of DNA-processing enzymes and triggering cytotoxic effects. nih.govrsc.org The unique, planar structure of the benzimidazole scaffold makes it a suitable candidate for designing new agents that can function as either DNA minor groove binders or intercalators. nih.gov
Inhibition of Receptor Tyrosine Kinases (e.g., FLT3, EGFR, VEGFR-2, PDGFR)
Receptor tyrosine kinases (RTKs) are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. nih.gov Their over-expression or mutation is a common driver in many cancers, making them prime targets for therapeutic intervention. nih.govnih.gov
Benzimidazole derivatives have emerged as potent inhibitors of several key RTKs. nih.gov A study focused on creating hybrid benzimidazole molecules resulted in compounds with significant multi-kinase inhibitory activity. nih.gov Specifically, compounds 6h and 6i were identified as powerful inhibitors of the Epidermal Growth Factor Receptor (EGFR) and other kinases like HER2 and CDK2. nih.gov Furthermore, compound 6h showed potent inhibition of Aurora Kinase C (AURKC), while 6i was a strong inhibitor of the mTOR enzyme. nih.gov
Other research has also highlighted the potential of benzimidazole-based compounds as EGFR inhibitors. nih.gov For example, compounds 10 and 13 , which induce apoptosis, also exhibited significant inhibitory effects on EGFR kinase, with potencies comparable to the well-known EGFR inhibitor, erlotinib. nih.gov Docking studies confirmed that these molecules likely bind to the same site on the EGFR protein as erlotinib. nih.gov
Table 2: Inhibitory Activity (IC₅₀ in µM) of Selected Benzimidazole Analogs against Protein Kinases
| Compound | EGFR | HER2 | CDK2 | AURKC | mTOR | Reference |
|---|---|---|---|---|---|---|
| Compound 6h | 0.11±0.01 | 0.17±0.01 | 0.14±0.01 | 0.10±0.01 | - | nih.gov |
| Compound 6i | 0.14±0.01 | 0.19±0.01 | 0.16±0.01 | - | 0.11±0.01 | nih.gov |
| Compound 10 | 0.33±0.03 | - | - | - | - | nih.gov |
| Compound 13 | 0.38±0.03 | - | - | - | - | nih.gov |
| Erlotinib | 0.39±0.03 | - | - | - | - | nih.gov |
Microtubule Polymerization Inhibition
The microtubule cytoskeleton is essential for cell division, intracellular transport, and maintaining cell shape. dntb.gov.ua Agents that interfere with microtubule dynamics are among the most successful anticancer drugs. nih.gov Benzimidazole derivatives have been identified as a promising class of microtubule targeting agents. nih.govdntb.gov.ua
These compounds often act as inhibitors of tubulin polymerization, preventing the assembly of microtubules. nih.gov A study on 1H-benzimidazol-2-yl hydrazones demonstrated that these molecules could effectively inhibit tubulin polymerization in vitro, with an activity profile similar to the known inhibitor nocodazole. nih.gov Molecular docking studies suggest that these hydrazone derivatives bind to the colchicine (B1669291) binding site on tubulin, thereby disrupting its assembly into functional microtubules. nih.gov
In another study, a series of 2,5-substituted-1H-benzo[d]imidazole derivatives were synthesized and evaluated for their anticancer activity. nih.gov Several of these compounds showed excellent antiproliferative activity against HeLa (cervical cancer) and A549 (lung cancer) cell lines, which was attributed to their ability to target microtubule formation. nih.gov
Table 3: Antiproliferative Activity (IC₅₀ in µM) of Benzimidazole-Based Microtubule Targeting Agents
| Compound | HeLa | A549 | Reference |
|---|---|---|---|
| B15 | 5.3±0.21 | 8.2±0.25 | nih.gov |
| B16 | 7.4±0.24 | 11.5±0.29 | nih.gov |
| B19 | 6.8±0.23 | 10.1±0.28 | nih.gov |
| B20 | 8.1±0.26 | 12.3±0.30 | nih.gov |
In Vitro Antimicrobial Efficacy and Mechanisms
The rise of antimicrobial resistance has created an urgent need for new classes of antibiotics. nih.gov The benzimidazole scaffold has long been recognized for its potential in developing agents effective against a variety of microbial pathogens, including bacteria and fungi. nih.govnih.gov
Broad-Spectrum Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Derivatives of this compound are part of a larger family of benzimidazoles that exhibit significant activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov
Research has demonstrated the efficacy of these compounds against clinically relevant pathogens. For instance, a series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed significant activity against Staphylococcus aureus (including the methicillin-resistant strain, MRSA) and Mycobacterium smegmatis. nih.gov The same study also found potent antifungal activity, with compound 3aq showing a low minimum inhibitory concentration (MIC) of 3.9 µg/mL against Candida albicans. nih.gov The mechanism for this antibacterial action may involve the inhibition of FtsZ, a protein crucial for bacterial cell division. nih.gov
Another study focusing on amidoxime-based benzimidazole derivatives identified compounds with notable antimicrobial potential. nih.gov One such derivative displayed strong activity against the Gram-positive bacterium Streptococcus mutans (MIC of 3.90 µg/mL) and the fungus Candida albicans (MIC of 1.90 µg/mL). nih.gov
Table 4: Minimum Inhibitory Concentration (MIC) of Selected Benzimidazole Analogs against Microbial Strains
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 3aq | Candida albicans ATCC 10231 | 3.9 | nih.gov |
| Amidoxime-based benzimidamide | Streptococcus mutans | 3.90 | nih.gov |
| Amidoxime-based benzimidamide | Candida albicans | 1.90 | nih.gov |
Antifungal Properties and Targets
The benzimidazole scaffold is a cornerstone in the development of antifungal agents. nih.govnih.gov Although specific studies on this compound are limited, research on its analogs provides insight into the potential antifungal profile of this chemical family.
Benzimidazole derivatives exert their antifungal effects through various mechanisms. A primary target is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammals. Inhibition of CYP51 disrupts membrane integrity and function, leading to fungal cell death. nih.gov
Several studies have highlighted the potent antifungal activity of various benzimidazole derivatives. For instance, certain 1-alkyl-1H-benzo[d]imidazole derivatives, such as 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole, have demonstrated significant efficacy against a range of fungal strains, including species of Candida and Aspergillus. nih.gov In some cases, these compounds were effective against fungal strains resistant to established antifungal drugs like fluconazole. nih.gov Other research has focused on hybrid molecules, combining the benzimidazole nucleus with other pharmacophores like triazoles to enhance antifungal potency. researchgate.net
The following table summarizes the in vitro antifungal activity of selected benzimidazole derivatives against various fungal species.
| Compound/Analog | Fungal Strain(s) | Activity (MIC in µg/mL) | Reference |
| 1-nonyl-1H-benzo[d]imidazole | Candida species | 0.5-256 | nih.gov |
| 1-decyl-1H-benzo[d]imidazole | Candida species | 2-256 | nih.gov |
| 2-chloromethyl-1H-benzimidazole derivative (VMKP 8) | Candida albicans | 12.5 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
It is important to note that the substitutions on the benzimidazole ring play a critical role in determining the antifungal activity and spectrum. bldpharm.com Therefore, while the general benzimidazole scaffold is a promising lead for antifungal drug discovery, the specific antifungal profile of this compound would require dedicated preclinical evaluation.
Additional Preclinical Biological Activities of Benzimidazole Scaffolds
The benzimidazole core is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse biological activities beyond antifungal effects. acs.orgnih.gov
Anti-inflammatory Activity
Benzimidazole derivatives have shown significant anti-inflammatory properties in various preclinical models. acs.org The mechanisms of action often involve the inhibition of key inflammatory mediators. For example, some benzimidazole compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (B1171923) involved in inflammation and pain. nih.gov Others have been found to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage-based assays. In vivo studies, such as the carrageenan-induced paw edema model in rats, have confirmed the anti-inflammatory effects of certain benzimidazole derivatives, with some compounds showing efficacy comparable to standard drugs like ibuprofen (B1674241) and diclofenac (B195802) sodium. nih.gov
| Compound/Analog | Model | Key Findings | Reference |
| 2-substituted benzimidazole derivatives (B2, B4, B7, B8) | Luminol-enhanced chemiluminescence assay | Lower IC50 values than ibuprofen | nih.gov |
| MBNHYD | Carrageenan-induced rat paw edema | Comparable effect to ibuprofen | |
| Imidazopyridine derivative (X12) | LPS-stimulated macrophages | Inhibition of TNF-α and IL-6 release |
This table is interactive. Click on the headers to sort the data.
Antiviral Activity
The benzimidazole scaffold has yielded numerous compounds with potent antiviral activity against a broad spectrum of viruses. researchgate.net These derivatives can interfere with various stages of the viral life cycle. Some benzimidazoles inhibit viral entry into host cells. For instance, certain analogs have been identified as entry inhibitors for Hepatitis C Virus (HCV) by targeting the viral envelope glycoproteins. Others act as fusion inhibitors against viruses like the Respiratory Syncytial Virus (RSV). Another key mechanism is the inhibition of viral enzymes essential for replication, such as the viral polymerase. Preclinical studies have demonstrated the efficacy of benzimidazole derivatives against a range of viruses, including Cytomegalovirus (CMV), Varicella-zoster virus (VZV), and Coxsackie virus B3 (CVB3). researchgate.net
| Compound/Analog | Virus | Mechanism/Target | Reference |
| Benzimidazole derivative (B5) | Hepatitis C Virus (HCV) | Entry inhibitor (targets E1 glycoprotein) | |
| Benzimidazole analogs (120, 126) | Respiratory Syncytial Virus (RSV) | Fusion inhibitor | |
| 2-phenylbenzimidazole derivatives | Various RNA and DNA viruses | Inhibition of viral polymerases (e.g., NS5B RdRp) |
This table is interactive. Click on the headers to sort the data.
Anthelmintic Activity
The anthelmintic properties of benzimidazoles are well-established, with several derivatives being used clinically to treat parasitic worm infections. The primary mechanism of action for this class of compounds is the inhibition of microtubule polymerization in the parasite. Benzimidazoles selectively bind to the β-tubulin subunit of the parasite's microtubules with high affinity. This disruption of the microtubule cytoskeleton interferes with essential cellular processes in the worm, such as cell division, motility, and nutrient absorption, ultimately leading to its death. This mechanism is selective for the parasite's tubulin over the host's, which accounts for the therapeutic window of these drugs. Well-known anthelmintic benzimidazoles include albendazole, mebendazole, and fenbendazole.
Antidiabetic Activity
Recent research has uncovered the potential of the benzimidazole scaffold in the development of novel antidiabetic agents. nih.gov These compounds exhibit their effects through multiple mechanisms. One of the key pathways involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. nih.gov AMPK activation can enhance glucose uptake in skeletal muscle and suppress glucose production in the liver. nih.gov Some benzimidazole derivatives also act as agonists for peroxisome proliferator-activated receptors (PPARs), which are important targets in the management of type 2 diabetes. nih.gov Additionally, inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase by certain benzimidazoles can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. nih.gov
| Compound/Analog | Target/Mechanism | Model | Key Findings | Reference |
| Albendazole | AMPK activation, α-amylase and α-glucosidase inhibition | Experimental type 2 diabetic rats | Partial decrease in glucose and HbA1c levels | nih.gov |
| Lansoprazole | AMPK and PPAR activation | Experimental type 2 diabetic rats | Increased insulin (B600854) level at high dose | nih.gov |
| Benzimidazole-urea derivatives (3e, 3g) | α-amylase and α-glucosidase inhibition | In vitro enzyme assays | Good inhibition of both enzymes |
This table is interactive. Click on the headers to sort the data.
Computational Chemistry and in Silico Approaches for 5 Ethoxy 2 Ethyl 1h Benzo D Imidazole Research
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-ethoxy-2-ethyl-1H-benzo[d]imidazole, docking simulations are instrumental in identifying potential protein targets and elucidating the specifics of their interaction.
Molecular docking simulations for this compound would reveal the most likely binding poses within the active site of a target protein. These simulations can detail the intricate network of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. For instance, studies on similar benzimidazole (B57391) derivatives have shown that the nitrogen atoms in the imidazole (B134444) ring are often involved in crucial hydrogen bonding with amino acid residues in the target protein. nih.gov The ethoxy and ethyl groups of the target compound would also be analyzed for their contributions to hydrophobic interactions within the binding pocket.
A hypothetical interaction network for this compound with a protein target might look like this:
| Interaction Type | Ligand Group Involved | Target Residue (Example) |
| Hydrogen Bond | Imidazole N-H | Aspartic Acid (ASP) |
| Hydrogen Bond | Ethoxy Oxygen | Serine (SER) |
| Hydrophobic Interaction | Ethyl Group | Leucine (LEU), Valine (VAL) |
| Pi-Stacking | Benzene (B151609) Ring | Phenylalanine (PHE) |
This level of detail is critical for understanding the structural basis of the compound's activity and for guiding further structural modifications to enhance binding.
A key output of molecular docking simulations is the estimation of binding energy, which provides a quantitative measure of the binding affinity between the ligand and its target. A lower binding energy generally indicates a more stable and favorable interaction. For this compound, docking programs would calculate a scoring function to rank different binding poses and estimate the free energy of binding. These scores are invaluable for comparing the binding of our target compound with that of known inhibitors or other derivatives. For example, a comparative docking study might reveal that the 5-ethoxy substitution leads to a more favorable binding energy compared to an unsubstituted benzimidazole, suggesting its importance for activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For this compound, QSAR studies would be part of a broader analysis of related benzimidazole derivatives to predict their biological activities. derpharmachemica.combiointerfaceresearch.com
The development of QSAR models for benzimidazoles often involves both 2D and 3D approaches. 2D-QSAR models correlate biological activity with 2D descriptors like molecular weight, logP, and topological indices. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D properties of the molecules. mdpi.comnih.gov These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For this compound, a CoMSIA model might indicate that a bulky, electron-donating group at the 5-position (like the ethoxy group) is beneficial for activity, while modifications at other positions might be detrimental.
Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of new, unsynthesized compounds. nih.gov For this compound, its molecular descriptors would be calculated and fed into the QSAR model to obtain a predicted activity value. This allows for the virtual screening of a large library of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This predictive power significantly accelerates the drug discovery process by focusing resources on compounds with the highest probability of success.
The following table illustrates the types of molecular descriptors that would be used in a QSAR study of this compound and its analogs:
| Descriptor Type | Example Descriptor | Relevance to Bioactivity |
| Electronic | Dipole Moment | Influences electrostatic interactions |
| Steric | Molecular Volume | Relates to the fit within a binding site |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions |
| Topological | Wiener Index | Describes molecular branching |
Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the ligand-target complex over time. researchgate.netnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements and interactions. For this compound, MD simulations are crucial for understanding the stability of its binding pose and the conformational changes that may occur upon binding. nih.gov
MD simulations can reveal whether the initial binding pose predicted by docking is stable over a period of nanoseconds or microseconds. They can also identify key residues that are most flexible or most critical for maintaining the interaction. Furthermore, MD simulations can be used to calculate more accurate binding free energies through methods like MM-PBSA and MM-GBSA, which account for the dynamic nature of the complex and the effects of solvent. The insights gained from MD simulations are invaluable for refining the understanding of the compound's mechanism of action and for designing new derivatives with improved stability and affinity.
Analysis of Ligand Flexibility and Protein-Ligand Complex Stability
The interaction between a ligand, such as this compound, and its target protein is a dynamic process heavily influenced by the flexibility of both molecules. The stability of the resulting protein-ligand complex is crucial for the ligand's biological activity.
Ligand Flexibility: The structural flexibility of the benzimidazole scaffold allows it to adopt various conformations, which is critical for binding to protein targets. researchgate.net Computational methods, such as flexible docking, can explore the rotational freedom of a ligand's rotatable bonds and the flexibility of protein side chains within the binding site. nih.gov This analysis helps in identifying the most favorable binding orientation. For benzimidazole derivatives, which are known to act as kinase inhibitors, understanding the flexibility is key, as even minor conformational changes can significantly alter binding affinity. nih.gov The benzimidazole core can serve as a scaffold, allowing different substituents to orient themselves optimally within a protein's binding pocket. nih.gov
Protein-Ligand Complex Stability: The stability of a protein-ligand complex is often evaluated by studying changes in the protein's thermal stability upon ligand binding. nih.gov Techniques like differential scanning calorimetry can measure the midpoint denaturation temperature (T_m), which indicates how ligand interaction affects protein stability. nih.gov The binding of a ligand can either stabilize or destabilize the protein structure. This change in stability is linked to modifications in the protein's conformational flexibility. nih.gov A stable complex, often characterized by a higher T_m, suggests a strong and specific interaction, which is a desirable trait for a potential therapeutic agent. The stability of the complex is governed by a network of interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions between the ligand and the protein's active site residues. nih.gov
Exploration of Dynamic Binding Pathways
The binding of a ligand to a protein is not a simple lock-and-key event but a dynamic process involving conformational changes in both the ligand and the protein. This concept is explained by models like the "conformational selection" or "induced fit" models, where a protein exists as an ensemble of conformations, and the ligand may bind to one of these, shifting the equilibrium. nih.gov
Computational techniques like molecular dynamics (MD) simulations are used to explore these dynamic pathways. By simulating the movement of atoms over time, MD can reveal the step-by-step process of how a ligand approaches the binding site, the conformational rearrangements that occur upon binding, and the key intermediate states. For scaffolds like benzimidazole, which have been observed to adopt multiple binding modes even within the same target class, understanding the dynamic pathway is crucial. nih.gov Flexible docking protocols can provide initial insights by allowing specific protein side chains to move, which can be essential for accommodating the ligand and achieving an optimal binding pose. nih.gov These simulations can help predict the binding and unbinding rates of a ligand, providing a more complete picture of its interaction profile than static docking alone.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intrinsic electronic properties of a molecule. nih.gov For this compound, DFT can be used to calculate its optimized molecular geometry and a range of electronic descriptors that govern its reactivity and stability. nih.govirjweb.com These calculations are typically performed using specific basis sets, such as B3LYP/6–311++G(d,p), to achieve accurate results. irjweb.com
Determination of Electronic Properties (HOMO, LUMO, Energy Gap, Dipole Moment)
The electronic properties of a molecule are fundamental to understanding its chemical behavior. Key parameters derived from quantum chemical calculations include:
HOMO (Highest Occupied Molecular Orbital): This orbital represents the ability of a molecule to donate an electron. irjweb.com A higher HOMO energy indicates a better electron-donating capability. ijarset.com
LUMO (Lowest Unoccupied Molecular Orbital): This orbital signifies the ability of a molecule to accept an electron. irjweb.com A lower LUMO energy suggests a greater electron-accepting capacity. ijarset.com
Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is known as the energy gap (ΔE = E_LUMO - E_HOMO). This gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required for electronic excitation. irjweb.comresearchgate.net Conversely, a small energy gap suggests the molecule is more reactive and easier to polarize. researchgate.net This parameter is often used to predict the bioactivity of a molecule, as charge transfer is a key aspect of many biological interactions. irjweb.com
The table below presents illustrative data for electronic properties based on calculations for related heterocyclic compounds, as direct experimental or calculated values for this compound are not available in the provided search results.
| Property | Symbol | Significance | Illustrative Value Range |
| HOMO Energy | E_HOMO | Electron-donating ability | -6.3 to -4.1 eV irjweb.comijarset.com |
| LUMO Energy | E_LUMO | Electron-accepting ability | -0.8 to 1.8 eV irjweb.comijarset.com |
| Energy Gap | ΔE | Chemical reactivity and stability | 3.6 to 4.7 eV ijarset.comresearchgate.net |
| Dipole Moment | µ | Polarity and intermolecular interactions | ~0.00 Debye (for symmetric molecules) to higher values depending on asymmetry researchgate.netedu.krd |
This table provides representative value ranges for similar molecules studied using DFT and is for illustrative purposes only.
Characterization of Reactivity and Stability Parameters
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further characterize the reactivity and stability of a molecule. irjweb.comijarset.com
Ionization Potential (I): The energy required to remove an electron. It is approximated as I = -E_HOMO. ijarset.com
Electron Affinity (A): The energy released when an electron is added. It is approximated as A = -E_LUMO. ijarset.com
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large energy gap are considered "hard," indicating higher stability. ijarset.comresearchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). "Soft" molecules are more polarizable and reactive. ijarset.com
Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as χ = (I + A) / 2. irjweb.com
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η). ijarset.com
The following table shows these reactivity parameters and their relationships, with illustrative values based on studies of similar compounds.
| Parameter | Formula | Description | Illustrative Value Range |
| Ionization Potential | I ≈ -E_HOMO | Energy to remove an electron | 4.1 to 6.3 eV irjweb.comijarset.com |
| Electron Affinity | A ≈ -E_LUMO | Energy released when gaining an electron | 0.4 to 0.8 eV ijarset.com |
| Chemical Hardness | η = (I - A) / 2 | Resistance to deformation or charge transfer | 1.8 to 4.5 eV irjweb.comijarset.com |
| Chemical Softness | S = 1 / η | Measure of polarizability and reactivity | 0.2 to 0.3 eV⁻¹ ijarset.com |
| Electronegativity | χ = (I + A) / 2 | Electron-attracting power | 2.3 to 2.6 eV irjweb.comijarset.com |
| Electrophilicity Index | ω = χ² / (2η) | Capacity to accept electrons | 1.4 to 1.9 eV ijarset.com |
This table provides representative value ranges for similar molecules studied using DFT and is for illustrative purposes only.
Pharmacophore Generation and Virtual Screening Methodologies
Pharmacophore modeling and virtual screening are powerful computational strategies used to identify novel bioactive molecules from large compound libraries. nih.govnih.gov This approach is particularly useful in the early stages of drug discovery for identifying new chemical scaffolds that are likely to bind to a specific biological target. nih.gov
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. A pharmacophore model can be generated based on the structure of a known ligand (ligand-based) or the structure of the protein's binding site (structure-based). nih.govnih.gov
Virtual screening is the process of using a pharmacophore model to search through large databases of chemical compounds. nih.gov The goal is to filter these databases and identify a smaller subset of "hits"—molecules that match the pharmacophore model and therefore have a high probability of being active. nih.gov The typical workflow involves several steps:
Database Preparation: Large compound libraries, such as the Enamine database, are prepared for screening. nih.gov
Pharmacophore-Based Filtering: The pharmacophore model is used to rapidly screen millions of compounds, retaining only those that match the defined features with a certain fitness score. nih.gov
Docking and Scoring: The hits from the initial screen are then subjected to molecular docking, where they are placed into the protein's binding pocket to predict their binding conformation and affinity. nih.gov
ADME/Tox Prediction: Computational filters are often applied to assess the drug-like properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity of the hits. nih.gov
Hit Selection: The top-ranked compounds are selected for experimental testing to validate their biological activity. nih.govnih.gov
For a compound like this compound, this methodology could be applied to discover new derivatives or analogs with enhanced activity against a specific target, such as a protein kinase or human topoisomerase I, which are known targets for benzimidazole-based compounds. nih.govnih.gov
Advanced Spectroscopic and Chromatographic Characterization in Benzimidazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.
¹H NMR and ¹³C NMR for Carbon-Hydrogen Framework Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for structural analysis.
¹H NMR: In a hypothetical ¹H NMR spectrum of 5-ethoxy-2-ethyl-1H-benzo[d]imidazole, one would expect to observe distinct signals corresponding to each unique proton environment.
Ethyl Group (at C2): A triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂) protons.
Ethoxy Group (at C5): A triplet for the methyl (–CH₃) protons and a quartet for the oxymethylene (–OCH₂) protons.
Aromatic Protons: Signals for the three protons on the benzene (B151609) ring. Their splitting patterns (e.g., doublets, doublet of doublets) would confirm their positions relative to each other and the ethoxy substituent.
Imidazole (B134444) N-H Proton: A broad singlet, which is characteristic of the N-H proton in the imidazole ring.
¹³C NMR: The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule.
Aliphatic Carbons: Separate peaks for the methyl and methylene carbons of both the ethyl and ethoxy groups.
Aromatic and Imidazole Carbons: Signals corresponding to the carbon atoms of the benzimidazole (B57391) core. The chemical shifts would be influenced by the attached substituents (ethoxy group and the fused imidazole ring). The carbon attached to the oxygen of the ethoxy group would appear at a characteristic downfield shift.
For the related compound 2-ethyl-1H-benzo[d]imidazole, reported ¹³C NMR data in DMSO-d₆ shows peaks at δ 156.05, 141.02, 120.94, 115.38, 21.89, and 12.14 ppm. cymitquimica.com
Hypothetical ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl -CH₃ | Triplet | |
| Ethyl -CH₂ | Quartet | |
| Ethoxy -CH₃ | Triplet | |
| Ethoxy -OCH₂ | Quartet | |
| Aromatic-H | Multiplet | |
| Imidazole N-H | Broad Singlet |
Hypothetical ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | |
| Ethyl -CH₂ | |
| Ethoxy -CH₃ | |
| Ethoxy -OCH₂ | |
| Aromatic/Imidazole Carbons |
Solid-State NMR for Sample Purity and Polymorphism
Solid-State NMR (ssNMR) is a specialized technique used to analyze solid samples. It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can detect the subtle differences in the local molecular environment within each crystal lattice. This technique would be essential for characterizing the solid-state structure of this compound and ensuring the purity of a specific polymorphic form. However, no ssNMR data has been reported for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass. This precision allows for the determination of the elemental formula of the molecule, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₁H₁₄N₂O), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass to the calculated theoretical mass.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hybrid technique is invaluable for assessing the purity of a sample by separating it into its individual components before they are analyzed by the mass spectrometer. LC-MS would be the method of choice to confirm the purity of a synthesized batch of this compound and to identify any potential impurities or byproducts from the reaction mixture.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a useful tool for identifying the functional groups present in a molecule.
In the hypothetical IR spectrum of this compound, key absorption bands would be expected:
N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the imidazole ring.
C-H Stretches: Signals around 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the ethyl and ethoxy groups.
Aromatic C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region.
C-O Stretch: A strong band, typically around 1250 cm⁻¹, indicative of the aryl-alkyl ether linkage of the ethoxy group.
For the related compound 2-ethyl-1H-benzo[d]imidazole, a characteristic N-H stretching band has been observed at 3192 cm⁻¹ in the IR spectrum. cymitquimica.com
Hypothetical IR Absorption Data for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3200-3400 |
| Aliphatic C-H Stretch | 2850-3000 |
| Aromatic C=C Stretch | 1450-1600 |
| C-O (Ether) Stretch | ~1250 |
Chromatographic Techniques (e.g., Thin-Layer Chromatography - TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions and assessing the purity of isolated products in the synthesis of benzimidazole derivatives. rsc.org During the synthesis of compounds like this compound, which typically involves the condensation of a substituted o-phenylenediamine (B120857) with a carboxylic acid or its equivalent, TLC is used to track the consumption of starting materials and the formation of the benzimidazole product. rsc.orgnih.gov
The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, often a mixture of a non-polar and a polar solvent. For benzimidazole synthesis, a common eluent is a mixture of ethyl acetate (B1210297) and hexane (B92381) in a 1:1 ratio. rsc.org The separated spots, corresponding to reactants, intermediates, and the final product, are visualized under UV light. The progress of the reaction is confirmed by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. rsc.orgnih.gov
After the reaction is complete and the product is isolated, TLC is again employed to determine its purity. A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities, necessitating further purification steps such as recrystallization or column chromatography. rsc.org
Table 1: Representative TLC Parameters for Benzimidazole Synthesis
| Parameter | Description | Reference |
| Stationary Phase | Silica gel plates | rsc.org |
| Mobile Phase (Eluent) | Ethyl acetate / Hexane (1:1) | rsc.org |
| Visualization | UV Light | nih.gov |
| Application | Monitoring reactant consumption and product formation; Final product purity assessment. | rsc.orgnih.gov |
X-ray Crystallography for Three-Dimensional Structural Confirmation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For benzimidazole derivatives, single-crystal X-ray diffraction analysis confirms the planar nature of the fused ring system and the specific orientation of its substituents. researchgate.netmdpi.com
Table 2: Example Crystallographic Data for a Substituted Benzimidazole Derivative (Based on data for Ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate)
| Parameter | Value | Reference |
| Chemical Formula | C₁₅H₂₀N₂O₃ | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | researchgate.net |
| Unit Cell Dimensions | a = 8.5081 Å, b = 8.5573 Å, c = 10.0117 Å | nih.gov |
| α = 94.671°, β = 106.903°, γ = 98.334° | nih.gov | |
| Key Interactions | Intermolecular O—H⋯N hydrogen bonds forming centrosymmetric dimers. | nih.gov |
UV-Visible and Circular Dichroism (CD) Spectroscopy for Ligand-DNA Interaction Studies
The interaction of small molecules with DNA is a cornerstone of developing new therapeutic agents. UV-Visible and Circular Dichroism (CD) spectroscopy are powerful techniques used to investigate the binding of benzimidazole derivatives to DNA, providing insights into the binding mode and the conformational changes induced in the DNA structure. semanticscholar.orgnih.gov
UV-Visible Spectroscopy: This technique is one of the most common methods for studying drug-DNA interactions. researchgate.netmdpi.com When a benzimidazole derivative binds to DNA, changes in the absorption spectrum are typically observed. Hypochromism (a decrease in absorbance) is often indicative of an intercalative binding mode, where the planar benzimidazole ring inserts itself between the base pairs of the DNA double helix. researchgate.netnih.gov This effect arises from the π-π stacking interactions between the aromatic chromophore of the compound and the DNA base pairs. researchgate.net A bathochromic shift (a shift to a longer wavelength) can also occur, further supporting an interaction with the DNA molecule. mdpi.com By titrating a fixed concentration of the compound with increasing amounts of DNA, a binding constant (Kb) can be calculated, which quantifies the strength of the interaction. mdpi.comnih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral environment of molecules and is particularly useful for studying the conformational changes in DNA upon ligand binding. nih.govresearchgate.net The CD spectrum of B-form DNA, the most common biological form, is characterized by a positive band around 275-280 nm (due to base stacking) and a negative band around 245 nm (due to helicity). tsijournals.com When a small molecule binds, perturbations in these bands can reveal the binding mode. tsijournals.com
Intercalation: A strong intercalation often leads to a significant increase in the intensity of both the positive and negative bands, along with a red shift, indicating a stabilization of the B-DNA conformation. tsijournals.com
Groove Binding: Simple groove binding or electrostatic interactions typically cause minimal to no changes in the CD spectrum of B-DNA. tsijournals.com Therefore, the combination of UV-Vis and CD spectroscopy provides a robust framework for characterizing the affinity, mode, and structural consequences of the interaction between benzimidazole compounds and DNA. nih.govtsijournals.com
Table 3: Spectroscopic Signatures of Benzimidazole-DNA Interactions
| Technique | Observation | Interpretation | Reference |
| UV-Visible Spectroscopy | Hypochromism (decreased absorbance) | Suggests π-π stacking, indicative of intercalation. | researchgate.netnih.gov |
| Bathochromic Shift (red shift) | Indicates interaction and changes in the electronic environment. | mdpi.com | |
| Circular Dichroism (CD) | Increased intensity of positive and negative bands | Suggests stabilization of DNA structure, often due to intercalation. | tsijournals.com |
| Minimal or no change in CD bands | Suggests groove binding or electrostatic interactions. | tsijournals.com |
Lead Optimization Strategies and Early Stage Drug Discovery for Benzimidazole Derivatives
Rational Design for Improved Potency and Selectivity
Rational drug design aims to systematically modify a lead compound to enhance its interaction with a biological target, thereby improving its potency and selectivity. For 5-ethoxy-2-ethyl-1H-benzo[d]imidazole, this involves a deep understanding of its potential structure-activity relationships (SAR).
Targeted Chemical Modifications of Functional Groups
The functional groups of this compound—the ethoxy group at the 5-position and the ethyl group at the 2-position—are primary targets for chemical modification. These groups influence the compound's steric, electronic, and hydrophobic properties, which in turn affect its binding affinity and selectivity.
The 2-ethyl group can be altered to explore the steric and hydrophobic requirements of the binding pocket. Modifications could include:
Varying Alkyl Chain Length: Shortening or lengthening the alkyl chain (e.g., to methyl or propyl) can probe the size of the hydrophobic pocket.
Introducing Unsaturation: Replacing the ethyl group with a vinyl or ethynyl (B1212043) group can introduce rigidity and potential for different interactions.
Cyclization: Incorporating the ethyl group into a cyclopropyl (B3062369) or cyclobutyl ring can impose conformational constraints, which may lead to a more favorable binding orientation.
The 5-ethoxy group is a key hydrogen bond acceptor and influences the electronic properties of the benzimidazole (B57391) ring system. Modifications could involve:
Altering the Alkoxy Chain: Changing the length or branching of the alkoxy group (e.g., methoxy (B1213986), isopropoxy) can fine-tune lipophilicity and steric interactions.
Substitution on the Alkyl Chain: Introducing fluorine atoms to the ethoxy group can alter its metabolic stability and electronic properties.
The following table illustrates potential modifications and their rationale:
| Modification Site | Original Group | Proposed Modification | Rationale for Modification |
| 2-position | Ethyl | Methyl | Decrease steric bulk, potentially improve fit in a smaller pocket. |
| 2-position | Ethyl | Propyl/Butyl | Increase hydrophobicity to enhance binding in a larger lipophilic pocket. |
| 2-position | Ethyl | Cyclopropyl | Introduce conformational rigidity, potentially increasing selectivity. |
| 5-position | Ethoxy | Methoxy | Reduce lipophilicity, potentially improving solubility. |
| 5-position | Ethoxy | Isopropoxy | Increase lipophilicity and steric bulk to probe pocket dimensions. |
| 5-position | Ethoxy | Trifluoroethoxy | Block potential O-dealkylation metabolism and alter electronic properties. |
Isosteric Replacements and Bioisosteric Transformations
Isosteric and bioisosteric replacements involve substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. cambridgemedchemconsulting.comyoutube.com This strategy can be used to enhance potency, reduce side effects, or improve pharmacokinetic properties without drastically altering the core binding interactions. youtube.com
For this compound, several bioisosteric replacements could be considered:
Ether to Thioether: Replacing the 5-ethoxy group with a 5-ethylthio group can modify the hydrogen bond accepting capability and lipophilicity.
Ether to Amine: Substitution with a 5-diethylamino group would introduce a basic center, which could form new ionic interactions and significantly alter solubility.
Carbon to Nitrogen in the Ring: A classic bioisosteric replacement in aromatic systems is the substitution of a C-H group with a nitrogen atom to create an aza-analogue. researchgate.net This can alter the electronic distribution, improve solubility, and provide a new point for hydrogen bonding.
| Original Group/Atom | Proposed Bioisostere | Potential Impact |
| 5-Ethoxy (-O-CH2CH3) | 5-Ethylthio (-S-CH2CH3) | Altered H-bond acceptor strength, increased lipophilicity. |
| 5-Ethoxy (-O-CH2CH3) | 5-N,N-diethylamino (-N(CH2CH3)2) | Introduction of a basic center, potential for new ionic interactions, increased solubility at low pH. |
| Benzene (B151609) Ring C-H | Imidazole (B134444) Ring N-atom | Altered ring electronics, potential for new H-bond interactions, improved solubility. |
Structural Refinements of Ring Systems and Scaffolds
Modifying the core benzimidazole scaffold itself is a key strategy for exploring new chemical space and improving drug-like properties. rsc.org This can involve the addition of substituents to the benzene ring or the fusion of additional rings to the scaffold. researchgate.net For instance, adding a fluorine or chlorine atom to the 4- or 6-position of the benzimidazole ring can significantly influence the compound's electronic properties and metabolic stability. nih.gov Fusing another heterocyclic ring to the benzimidazole system can create a more rigid structure with the potential for new interactions with the target protein. researchgate.net
Multiparametric Optimization (MPO) in Hit-to-Lead Transitions
Optimization of Lipophilicity and Other Physicochemical Properties
Strategies to modulate the lipophilicity of this compound include:
Modifying Alkyl Groups: As discussed in section 7.1.1, altering the size of the alkyl groups at the 2- and 5-positions is a direct way to tune lipophilicity.
Introducing Polar Groups: The addition of small polar groups, such as a hydroxyl or an amino group, to the alkyl chains can decrease lipophilicity and improve aqueous solubility.
Ring Modification: As mentioned in section 7.1.2, replacing a carbon in the aromatic ring with a nitrogen can also reduce lipophilicity.
The following table provides calculated logP (cLogP) values for hypothetical derivatives to illustrate these principles.
| Compound | Structure | cLogP (Illustrative) |
| This compound | (Structure of the title compound) | 3.2 |
| 5-methoxy-2-ethyl-1H-benzo[d]imidazole | (Structure with methoxy at C5) | 2.7 |
| 5-ethoxy-2-methyl-1H-benzo[d]imidazole | (Structure with methyl at C2) | 2.8 |
| 5-(2-hydroxyethoxy)-2-ethyl-1H-benzo[d]imidazole | (Structure with hydroxyethoxy at C5) | 2.5 |
Enhancement of In Vitro Stability
A drug candidate must have sufficient stability in biological systems to reach its target and exert a therapeutic effect. acs.org Benzimidazole derivatives can be susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes. nih.gov Potential metabolic soft spots in this compound are the ethoxy and ethyl groups.
Strategies to enhance the in vitro stability include:
Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at metabolically labile positions can slow the rate of enzymatic cleavage due to the kinetic isotope effect. cambridgemedchemconsulting.com
Introduction of Halogens: Placing a fluorine atom on the alkyl groups or the aromatic ring can block sites of oxidation. cambridgemedchemconsulting.com
Modification of Alkyl Groups: Altering the structure of the ethyl or ethoxy group, for example by introducing branching or cyclization, can sterically hinder the approach of metabolic enzymes.
Structure-Based Drug Design (SBDD) Approaches in Lead Optimization
Structure-based drug design (SBDD) is a powerful paradigm in medicinal chemistry that utilizes the three-dimensional structural information of a biological target, typically a protein or enzyme, to guide the design of potent and selective inhibitors. nih.gov This approach has been successfully applied to the optimization of benzimidazole-based compounds, enabling the development of novel therapeutic agents.
A notable example of SBDD in action is the development of benzimidazole derivatives as inhibitors of dipeptidyl peptidase IV (DPP-4), a key target in the management of type 2 diabetes. nih.gov Beginning with a small fragment hit, researchers employed SBDD to elaborate the benzimidazole core, leading to the discovery of potent and selective inhibitors with excellent pharmaceutical properties. nih.gov X-ray crystallography of the target-ligand complexes provided critical insights into the binding mode of these inhibitors, revealing key interactions within the enzyme's active site. This structural information guided the iterative process of chemical synthesis and biological evaluation, ultimately yielding optimized leads with enhanced potency and selectivity.
Computational Contributions to Lead Optimization Campaigns
In silico methods have become indispensable in modern drug discovery, offering a time- and cost-effective means to screen large compound libraries, predict biological activities, and optimize lead candidates. ijpsjournal.com For benzimidazole derivatives, a variety of computational techniques have been instrumental in advancing their development from initial hits to clinical candidates.
Virtual screening (VS) is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.comnih.gov This approach can be either ligand-based or structure-based. In ligand-based virtual screening (LBVS), a known active ligand is used as a template to identify other compounds with similar properties. mdpi.com Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the target protein.
Molecular docking is a key component of structure-based virtual screening. It involves predicting the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov By scoring the binding affinity of different ligands, molecular docking can be used to rank compounds from a virtual library and prioritize them for experimental testing.
A study on the identification of new trypanocidal agents utilized LBVS with a benzimidazole scaffold to screen the ZINC15 database, resulting in 1604 potential inhibitors of Trypanosoma cruzi triosephosphate isomerase (TcTIM). mdpi.comnih.gov Subsequent molecular docking of these hits into the TcTIM active site helped to prioritize compounds for in vitro evaluation. mdpi.comnih.gov
In another example, molecular docking was used to investigate the binding of benzimidazole derivatives to the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. acs.orgacs.org These studies provided valuable insights into the key interactions between the inhibitors and the allosteric binding site of the enzyme, guiding the design of more potent analogs. acs.orgacs.org
The following table summarizes the results of a molecular docking study of designed benzimidazole derivatives against EGFR protein, a key target in breast cancer therapy.
| Compound | Docking Interaction Energy (Kcal/mol) |
| 1a | -8.6 |
| 1i | -8.4 |
| Reference Compound 4 | -7.4 |
| Data from a study on the development of benzimidazole anticancer leads for EGFR inhibition. benthamdirect.com |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been widely used to study benzimidazole derivatives. acs.orgacs.orgnih.gov These methods generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity.
For instance, 3D-QSAR studies on substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonists identified the importance of lipophilicity and hydrogen bonding at specific positions of the benzimidazole ring for potent antagonistic activity. nih.gov The developed CoMFA and CoMSIA models showed good predictive power, with correlation coefficients (r²) of 0.893 and 0.774, respectively, for an external test set. nih.gov
Similarly, QSAR models have been developed for benzimidazole derivatives targeting the HCV NS5B polymerase. acs.orgacs.org These models have helped to elucidate the structural requirements for inhibitory activity and have guided the optimization of lead compounds. acs.orgacs.org
The table below presents the statistical results of CoMFA and CoMSIA models for a series of substituted benzimidazole derivatives as AngII-AT1 receptor antagonists.
| Model | q² (Leave-one-out) | r² (Conventional) | r²pred (Test Set) |
| CoMFA | 0.613 | 0.886 | 0.714 |
| CoMSIA | 0.622 | 0.859 | 0.549 |
| q² is the cross-validated correlation coefficient; r² is the non-cross-validated correlation coefficient; r²pred is the predictive correlation coefficient for the test set. Data from a 3D QSAR study on substituted benzimidazole derivatives. nih.gov |
Following a comprehensive search of available scientific literature, it has been determined that there is no specific research data for the chemical compound “this compound” corresponding to the detailed outline provided in your request.
The search for information regarding the design and synthesis of its advanced analogs, identification of its biological targets, in-depth mechanistic studies, strategies to address drug resistance, and exploration of synergistic therapeutic combinations did not yield any specific results for this particular compound.
Research is available for the broader class of benzimidazole derivatives, which are known for a wide range of biological activities and are a focus of medicinal chemistry. nih.gov Studies have been conducted on various analogs, such as 5-ethoxy-2-mercapto benzimidazole, which has been investigated for its antibacterial properties. researchgate.net Additionally, the general benzimidazole framework has been explored for applications including anticancer, antidiabetic, and antiviral therapies. nih.govmdpi.com However, these findings are not specific to the 5-ethoxy-2-ethyl substitution pattern you requested.
As per the strict instructions to focus solely on "this compound" and not introduce information outside the specified scope, it is not possible to generate the requested article. The absence of published research on this specific molecule means that no scientifically accurate content can be provided for the outlined sections.
Q & A
Q. What key data should be included in publications to ensure reproducibility of benzimidazole synthesis and bioactivity studies?
- Methodological Answer : Report:
- Synthetic Protocols : Detailed reagent ratios, temperatures, and purification steps .
- Analytical Data : NMR/IR spectra, HPLC chromatograms, and crystal structure data (if available).
- Biological Assays : Cell line details, assay durations, and positive/negative controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
